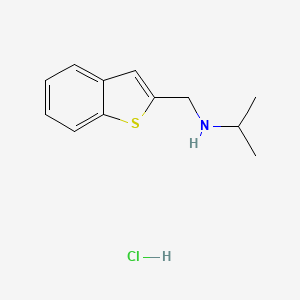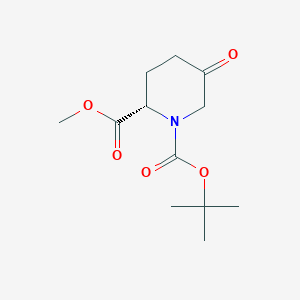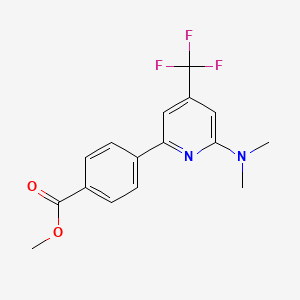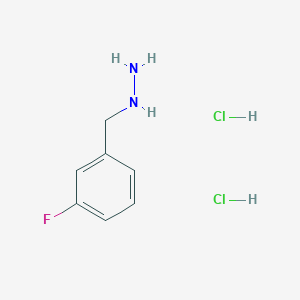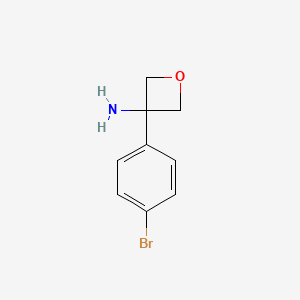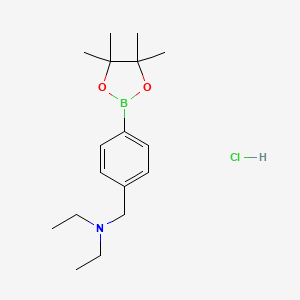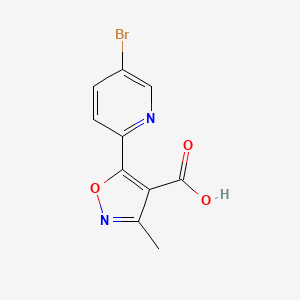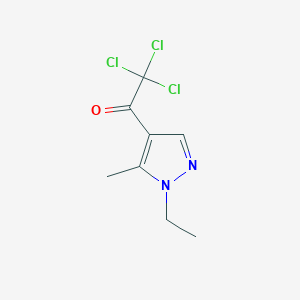
2,2,2-Trichloro-1-(1-ethyl-5-methylpyrazol-4-yl)ethanone
説明
2,2,2-Trichloro-1-(1-ethyl-5-methylpyrazol-4-yl)ethanone, commonly referred to as TEMPE, is an organic compound that has been used in a variety of scientific research applications. It is a colorless and odorless liquid that is soluble in most organic solvents. TEMPE has been used in the synthesis of new compounds, as a catalyst in organic reactions, and as a reagent in chemical reactions. It has also been studied for its biochemical and physiological effects.
科学的研究の応用
Kinetic and Thermodynamic Parameters in Reactions
2,2,2-Trichloro-1-phenylethanone and its derivatives, closely related to 2,2,2-Trichloro-1-(1-ethyl-5-methylpyrazol-4-yl)ethanone, are used to understand kinetic and thermodynamic parameters in various reactions. For example, their reactions with alcohols in the presence of ethylamine can form corresponding esters, revealing insights about the reactivity of alcohols and the process of alcoholysis (Uieara et al., 1987).
Neuropharmacological Applications
Derivatives of 2,2,2-Trichloro-1-(1-ethyl-5-methylpyrazol-4-yl)ethanone have been explored for their neuropharmacological effects. Compounds similar in structure have shown potential in improving cognitive functions like learning and memory in animal models (Zhang Hong-ying, 2012).
Corrosion Inhibition
1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone, a compound with a structure akin to 2,2,2-Trichloro-1-(1-ethyl-5-methylpyrazol-4-yl)ethanone, has been synthesized and identified as an effective corrosion inhibitor for mild steel in acidic environments. This demonstrates the potential application of such compounds in materials science, particularly in protecting metals from corrosion (Jawad et al., 2020).
Antimicrobial Activity
The antimicrobial activity of substituted 1,2,3-triazoles, which are structurally similar to 2,2,2-Trichloro-1-(1-ethyl-5-methylpyrazol-4-yl)ethanone, has been a subject of study. These compounds have been synthesized and found to have significant antimicrobial properties, suggesting their potential use in developing new antimicrobial agents (Holla et al., 2005).
Asymmetric Synthesis
The compound has been used in asymmetric synthesis, providing a pathway to produce enantiomers of chiral building blocks, which are crucial in the development of pharmaceuticals and other fine chemicals (Demir et al., 2001).
Bioactive Compound Studies
Related compounds have been utilized in the study of bioactive compounds, demonstrating potential in treating various diseases, including cancer. For instance, derivatives of 2,2,2-Trichloro-1-(1-ethyl-5-methylpyrazol-4-yl)ethanone have shown efficacy against specific cancer cell lines (Iwashita et al., 2008).
特性
IUPAC Name |
2,2,2-trichloro-1-(1-ethyl-5-methylpyrazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl3N2O/c1-3-13-5(2)6(4-12-13)7(14)8(9,10)11/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPYKUUVVBJGSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C(=O)C(Cl)(Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trichloro-1-(1-ethyl-5-methylpyrazol-4-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4-{(E)-[2-Chloro-5-(trifluoromethyl)-phenyl]diazenyl}phenyl)dimethylamine](/img/structure/B1396253.png)
![N'-[1-Amino-1-(4-methoxyphenyl)methylidene]-hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1396255.png)
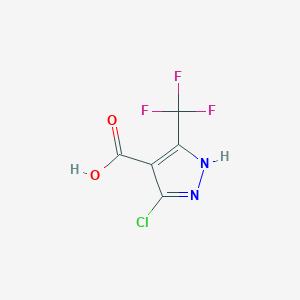
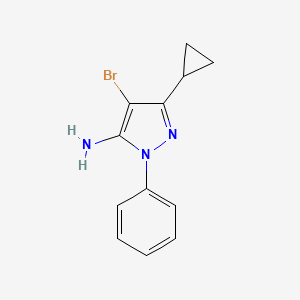
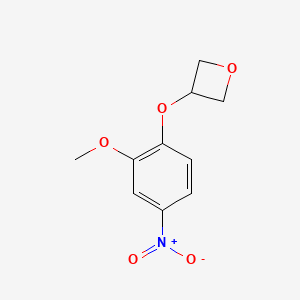
![Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one](/img/structure/B1396261.png)
